molecular formula C12H20FNO3 B15303874 tert-Butyl ((1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl)carbamate

tert-Butyl ((1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl)carbamate

Cat. No.: B15303874
M. Wt: 245.29 g/mol
InChI Key: QOCRJDSMTINTEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-{[1-(fluoromethyl)-2-oxabicyclo[211]hexan-4-yl]methyl}carbamate is a synthetic organic compound characterized by its unique bicyclic structure

Preparation Methods

The synthesis of tert-butyl N-{[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methyl}carbamate involves several steps. One common method includes the reaction of a fluoromethyl-substituted oxabicyclohexane with tert-butyl carbamate under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

Tert-butyl N-{[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methyl}carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl N-{[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methyl}carbamate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or chemical outcomes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Tert-butyl N-{[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methyl}carbamate can be compared with other similar compounds such as:

  • **tert-butyl N-{1-formyl-2-oxabicy

Properties

Molecular Formula

C12H20FNO3

Molecular Weight

245.29 g/mol

IUPAC Name

tert-butyl N-[[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methyl]carbamate

InChI

InChI=1S/C12H20FNO3/c1-10(2,3)17-9(15)14-7-11-4-12(5-11,6-13)16-8-11/h4-8H2,1-3H3,(H,14,15)

InChI Key

QOCRJDSMTINTEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC12CC(C1)(OC2)CF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.